ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a nitrobenzamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzoyl chloride and an appropriate amine.
Addition of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be added through a carbamoylation reaction using cyclopentyl isocyanate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated reactors may be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to bind to specific sites, altering the function of proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopentylcarbamoyl group differentiates it from other similar compounds, potentially leading to unique biological activities and industrial uses.
Properties
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-3-30-21(27)16-12(2)17(19(26)22-14-6-4-5-7-14)31-20(16)23-18(25)13-8-10-15(11-9-13)24(28)29/h8-11,14H,3-7H2,1-2H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNMPOFLHXFGSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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